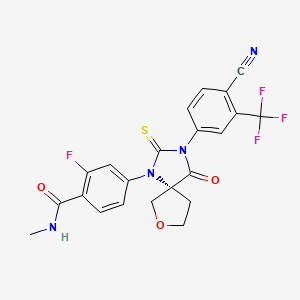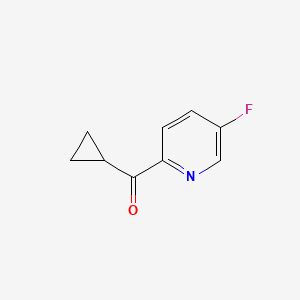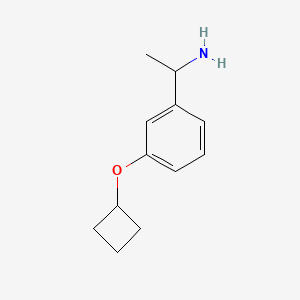
1-(3-Cyclobutoxyphenyl)ethanamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of amines, which “1-(3-Cyclobutoxyphenyl)ethanamine” is a type of, involves a nitrogen atom bonded to hydrogen atoms and/or alkyl groups . The specific structure of “1-(3-Cyclobutoxyphenyl)ethanamine” would involve a cyclobutoxyphenyl group attached to the nitrogen atom of the amine.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, color, melting point, boiling point, and reactivity . Unfortunately, specific physical and chemical properties for “1-(3-Cyclobutoxyphenyl)ethanamine” were not available in the sources I found.Aplicaciones Científicas De Investigación
Biocatalysis in Drug Synthesis
1-(3-Cyclobutoxyphenyl)ethanamine: serves as a chiral intermediate in the synthesis of various pharmaceuticals. The compound’s ability to be synthesized using biocatalytic methods makes it valuable for producing enantiomerically pure substances. For instance, it can be used in the synthesis of selective tetrodotoxin-sensitive blockers, which are important in pain management .
Enzyme Engineering
The compound’s synthesis can be optimized by enzyme engineering, utilizing bienzyme cascade systems. This involves the use of R-ω-transaminase and alcohol dehydrogenase to increase the yield and efficiency of the desired chiral intermediate . This method showcases the potential of engineered enzymes in pharmaceutical manufacturing.
Alzheimer’s Disease Treatment
In related compounds, such as (S)-1-(3-Methoxyphenyl)ethylamine , there’s a demonstrated application in the treatment of early-stage Alzheimer’s disease. By extension, 1-(3-Cyclobutoxyphenyl)ethanamine could be explored for similar neuroprotective effects, given its structural similarity and potential for biocatalytic synthesis .
Reference Standards for Testing
This compound is also used as a reference standard in pharmaceutical testing. High-quality reference standards are crucial for ensuring the accuracy of analytical methods and the reliability of test results in pharmaceutical research .
Process Intensification
The compound’s synthesis process can benefit from process intensification techniques. Integrated biocatalysis-crystallization concepts can be applied for continuous synthesis, which is more efficient and environmentally friendly compared to traditional batch processes .
Advanced Biocatalyst Design
The compound’s synthesis provides insights into the design of advanced biocatalysts. By studying the compound’s synthesis, researchers can develop tailor-made biocatalysts for specific reactions, leading to higher selectivity and fewer side reactions .
Mecanismo De Acción
Target of Action
The primary targets of a compound are usually proteins such as enzymes, receptors, or ion channels within the body. These targets play crucial roles in various biological processes. Identifying the target involves biochemical methods, genetic interactions, or computational inference .
Propiedades
IUPAC Name |
1-(3-cyclobutyloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(13)10-4-2-7-12(8-10)14-11-5-3-6-11/h2,4,7-9,11H,3,5-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZPOCWSCWMVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclobutoxyphenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432324.png)
![3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-](/img/structure/B1432325.png)
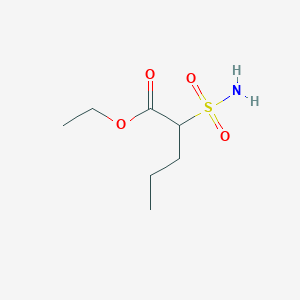
![3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1432327.png)
![2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1432328.png)

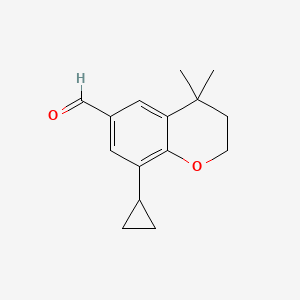

![4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-](/img/structure/B1432336.png)
![3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide](/img/structure/B1432337.png)
